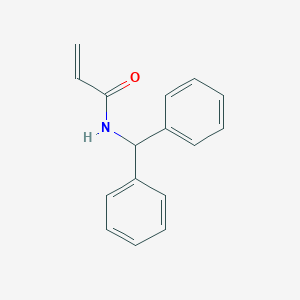

N-Diphenylmethylacrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzhydrylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-2-15(18)17-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,16H,1H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXRPEYRCYQSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476054 | |

| Record name | N-Diphenylmethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10254-08-7 | |

| Record name | N-Diphenylmethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DIPHENYLMETHYLACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Polymerization Mechanisms of N Diphenylmethylacrylamide

Controlled Radical Polymerization Strategies

Controlled radical polymerization (CRP) techniques, such as RAFT polymerization, are powerful methods for synthesizing polymers with well-defined architectures, predictable molecular weights, and narrow molecular weight distributions. rsc.orgmdpi.com The application of these strategies to N-Diphenylmethylacrylamide is not documented in the provided search results.

There is no specific information available on the RAFT polymerization of N-Diphenylmethylacrylamide. The following subsections, which are standard considerations in RAFT polymerization studies, cannot be completed for this specific monomer due to a lack of data.

Kinetic data for the RAFT polymerization of N-Diphenylmethylacrylamide, including polymerization rate analysis, is not available in the searched literature. Such an investigation would typically involve tracking monomer conversion over time under various reaction conditions (e.g., temperature, initiator concentration) to determine the rate of polymerization. nih.gov

Information on achieving molecular weight control and regulating the polydispersity index (PDI) for poly(N-Diphenylmethylacrylamide) via RAFT polymerization is not available. In a controlled RAFT process, the molecular weight of the polymer is expected to increase linearly with monomer conversion, and the PDI is typically low (Đ < 1.5), indicating a narrow molecular weight distribution. nih.govmdpi.com

There is no specific information available regarding the synthesis of homopolymers or copolymers of N-Diphenylmethylacrylamide using conventional free radical polymerization. This method is a common technique for producing polymers but generally offers less control over molecular weight and architecture compared to controlled radical polymerization methods. nih.govyoutube.com Studies on the free radical polymerization of other acrylamide (B121943) derivatives, such as N,N-dimethylacrylamide, have been conducted, but these results cannot be directly applied to N-Diphenylmethylacrylamide. researchgate.netaston.ac.uk

Atom Transfer Radical Polymerization (ATRP) in Related Acrylamide Systems

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comyoutube.com However, the ATRP of N-substituted acrylamides has historically presented challenges. A primary issue is the strong interaction between the amide group of the monomer and the copper halide catalyst, which can lead to competitive complexation and a loss of polymerization control. mdpi.com

Early attempts to polymerize monomers like N,N-dimethylacrylamide (DMAA) under typical ATRP conditions often resulted in uncontrolled polymerizations, characterized by broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. cmu.edu This lack of control is attributed to the stabilization of the propagating radical by the complexation of the copper catalyst to the amide group at the chain end. This stabilization slows down the deactivation step, leading to a higher concentration of radicals and an increase in termination reactions. cmu.edu

Significant progress has been made by employing carefully designed catalyst systems. The use of strongly binding polydentate amine ligands, such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN), has been shown to circumvent the unwanted competitive complexation of the monomer to the copper catalyst. mdpi.com For instance, the controlled polymerization of N-isopropylacrylamide (NIPAAm) has been successfully achieved using a CuCl/Me6TREN catalytic system in a mixed solvent of DMF and water. mdpi.com This system demonstrated a linear first-order kinetic plot, indicating a constant concentration of active species, and produced polymers with low polydispersities.

Further advancements have explored electrochemically mediated ATRP (eATRP) for acrylamides in aqueous media, which offers external regulation of the polymerization rate. cmu.edu Despite these successes with other N-substituted acrylamides, the ATRP of N-Diphenylmethylacrylamide remains a complex challenge due to the significant steric hindrance posed by the bulky diphenylmethyl group. This steric bulk can be expected to influence the kinetics of both the activation and deactivation steps in the ATRP equilibrium, potentially requiring highly active catalyst systems and optimized reaction conditions to achieve control.

Copolymerization Studies Involving N-Diphenylmethylacrylamide

The incorporation of N-Diphenylmethylacrylamide into copolymers is a key strategy for tailoring the properties of the resulting materials. The bulky, hydrophobic diphenylmethyl group can impart unique thermal and solution properties to the polymer.

Copolymerization with Hydrophilic and Hydrophobic Acrylamide Monomers

The copolymerization of N-Diphenylmethylacrylamide with other acrylamide monomers allows for the fine-tuning of the hydrophilic-lipophilic balance of the resulting polymer. When copolymerized with hydrophilic acrylamide monomers, such as acrylamide or N,N-dimethylacrylamide, the resulting copolymers are expected to have an amphiphilic character. The hydrophobic diphenylmethyl groups and the hydrophilic groups from the comonomer would lead to self-assembly in aqueous solutions, forming micelles or other nanostructures.

In studies of related systems, the copolymerization of N-isopropylacrylamide (NIPAAm) with hydrophilic monomers like acrylic acid has been used to create thermo- and pH-responsive hydrogels. nih.govnih.gov The incorporation of the hydrophilic monomer typically increases the lower critical solution temperature (LCST) of the PNIPAAm-based copolymer. It can be inferred that copolymerizing N-Diphenylmethylacrylamide with a hydrophilic acrylamide would similarly modulate the solution properties of the resulting polymer.

Integration with Methacrylate (B99206) Monomers in Copolymer Formulations

The free radical copolymerization of N-substituted acrylamides with methacrylate monomers is a common method for producing a wide range of functional polymers. researchgate.net For example, the copolymerization of N-phenyl methacrylamide (B166291) with methyl methacrylate (MMA) and ethyl methacrylate has been reported. researchgate.netresearchgate.net These studies demonstrate that the composition of the resulting copolymer can be controlled by the feed ratio of the monomers. The reactivity ratios of the monomers, which describe the relative reactivity of a propagating chain ending in one monomer with the same and the other monomer, are crucial in determining the final copolymer composition and microstructure. nih.gov

In the case of N-phenyl methacrylamide and ethyl methacrylate copolymerization, the reactivity ratios were determined using methods such as Finemann–Ross and Kelen–Tudos. researchgate.net These values indicate how the monomers are incorporated into the polymer chain.

| Monomer 1 | Monomer 2 | r1 | r2 | Method |

| N-phenyl methacrylamide | Ethyl methacrylate | 0.35 | 1.15 | Finemann-Ross |

| N-phenyl methacrylamide | Ethyl methacrylate | 0.32 | 1.12 | Kelen-Tudos |

This table presents reactivity ratios for the copolymerization of N-phenyl methacrylamide and ethyl methacrylate, a related system to N-Diphenylmethylacrylamide copolymers.

Given the structural similarities, it is expected that N-Diphenylmethylacrylamide can be readily copolymerized with various methacrylate monomers, such as methyl methacrylate (MMA), to produce copolymers with a combination of properties derived from both monomer units. The bulky diphenylmethyl group would likely influence the glass transition temperature and mechanical properties of the resulting methacrylate copolymer. metu.edu.tr

Microstructure Analysis and Sequence Distribution in Copolymers

The microstructure of a copolymer, including the distribution of monomer units along the polymer chain, significantly impacts its properties. iupac.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the microstructure of copolymers. nih.gov By analyzing the chemical shifts and splitting patterns in ¹H and ¹³C NMR spectra, it is possible to determine the copolymer composition and, in many cases, the sequence distribution of the monomer units (i.e., whether they are arranged in a random, alternating, or block-like fashion). iupac.org

The determination of monomer reactivity ratios is essential for predicting and understanding the copolymer microstructure. umons.ac.be These ratios can be calculated from the copolymer composition at low monomer conversions, determined, for example, by NMR analysis. For instance, in the copolymerization of N-isopropylacrylamide (NIPAm) and 2,3-dihydroxypropyl methacrylate (DHPMA), the reactivity ratios were found to be r(DHPMA) = 3.09 and r(NIPAm) = 0.11. nih.govnih.gov This indicates that a propagating chain ending in a DHPMA unit prefers to add another DHPMA monomer, while a chain ending in a NIPAm unit prefers to add a DHPMA monomer. This leads to a copolymer structure that is enriched in DHPMA units and has a more alternating tendency than a purely random copolymer.

For copolymers involving N-Diphenylmethylacrylamide, NMR analysis would be crucial for understanding how the bulky side group influences the polymerization kinetics and the resulting sequence distribution. The aromatic protons of the diphenylmethyl group would provide a distinct signal in the ¹H NMR spectrum, facilitating the determination of the copolymer composition.

Post-Polymerization Functionalization of N-Diphenylmethylacrylamide-based Polymers

Post-polymerization modification is a versatile strategy for synthesizing functional polymers that may be difficult to obtain through direct polymerization of functional monomers. nih.govutexas.edu This approach involves polymerizing a monomer with a latent or protected functional group, followed by a chemical transformation to introduce the desired functionality.

For polymers based on N-Diphenylmethylacrylamide, several post-polymerization functionalization strategies can be envisioned. One potential route involves the modification of the aromatic rings of the diphenylmethyl group. Electrophilic aromatic substitution reactions, such as nitration or sulfonation, could be employed to introduce functional groups onto the phenyl rings, although the conditions would need to be carefully controlled to avoid degradation of the polymer backbone.

Another approach is to design N-Diphenylmethylacrylamide-based copolymers that contain reactive comonomers. For example, copolymerization with a monomer containing a protected hydroxyl or amino group would allow for deprotection after polymerization, yielding a functional polymer with pendant reactive sites. These sites could then be used for further modification, such as grafting other polymer chains or attaching bioactive molecules.

A more advanced strategy involves the synthesis of polymers from monomers with transformable pendant groups. nih.gov In this method, a bulky side group that directs the stereochemistry of the polymerization can be replaced by a different functional group after polymerization. While not yet reported for N-Diphenylmethylacrylamide, this approach has been successfully used to create highly isotactic polyacrylamides. nih.gov The bulky diphenylmethyl group could potentially serve a similar stereodirecting role, and its subsequent transformation could lead to novel functional polymers with controlled tacticity.

Structural Elucidation and Characterization of N Diphenylmethylacrylamide Polymers

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of polymers. researchgate.netijaresm.com It provides detailed information on the chemical environment of specific nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

In the ¹H NMR spectrum of poly(N-Diphenylmethylacrylamide), distinct signals corresponding to the different types of protons are expected. The aromatic protons of the two phenyl rings would typically appear in the downfield region (δ ≈ 7.0-7.5 ppm). The single proton on the methine carbon connecting the nitrogen to the phenyl rings (-CH(Ph)₂) would also be in a relatively downfield position, shifted by the adjacent electronegative nitrogen and aromatic rings. The amide proton (N-H) signal can vary in position depending on the solvent and concentration but is typically found in the mid-field region. The protons of the polymer backbone (-CH₂-CH-) would resonate in the upfield region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the polymer. nih.govscirp.org The spectrum would show distinct peaks for the carbonyl carbon of the amide group (δ ≈ 170-180 ppm), the aromatic carbons (δ ≈ 120-145 ppm), the methine carbon of the diphenylmethyl group, and the aliphatic carbons of the polymer backbone. The precise chemical shifts are sensitive to the local electronic environment, allowing for detailed structural assignments. scirp.org

Illustrative ¹H NMR Spectral Data for Poly(N-Diphenylmethylacrylamide)

This table is illustrative, based on typical chemical shifts for similar functional groups.

| Chemical Shift (δ, ppm) | Assignment |

| 7.0 - 7.5 | Aromatic protons (-C₆H ₅) |

| 6.0 - 6.5 | Methine proton (-CH (Ph)₂) |

| 5.5 - 6.0 | Amide proton (-NH -) |

| 1.5 - 2.5 | Polymer backbone protons (-CH ₂-CH -) |

Illustrative ¹³C NMR Spectral Data for Poly(N-Diphenylmethylacrylamide)

This table is illustrative, based on typical chemical shifts for similar functional groups.

| Chemical Shift (δ, ppm) | Assignment |

| 175 - 180 | Carbonyl carbon (C =O) |

| 125 - 145 | Aromatic carbons (-C ₆H₅) |

| 55 - 65 | Methine carbon (-C H(Ph)₂) |

| 30 - 45 | Polymer backbone carbons (-C H₂-C H-) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer. researchgate.net The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds.

For poly(N-Diphenylmethylacrylamide), the FT-IR spectrum would exhibit several characteristic absorption bands confirming its structure. A strong absorption peak corresponding to the carbonyl (C=O) stretching of the secondary amide group is expected around 1650-1680 cm⁻¹. The N-H stretching vibration of the same amide group would appear as a distinct band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the aromatic rings are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the polymer backbone appears just below 3000 cm⁻¹. Other fingerprint peaks include C-N stretching and aromatic C=C bending vibrations. spectroscopyonline.comresearchgate.net

Illustrative FT-IR Characteristic Absorption Bands for Poly(N-Diphenylmethylacrylamide)

This table is illustrative, based on typical absorption frequencies for the functional groups present.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amide |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic |

| 1650 - 1680 | C=O Stretch | Secondary Amide (Amide I) |

| 1510 - 1570 | N-H Bend | Secondary Amide (Amide II) |

| 1450 - 1600 | C=C Bending | Aromatic Ring |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Polymer Chain Analysis

Mass spectrometry (MS) techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, are invaluable for the analysis of synthetic polymers. nih.govwpmucdn.com This soft ionization technique allows for the analysis of large macromolecules with minimal fragmentation, providing information on the absolute molecular weight of individual polymer chains, the molecular weight distribution, and the structure of end-groups. frontiersin.orgrsc.org

In a MALDI-TOF MS analysis of poly(N-Diphenylmethylacrylamide), the spectrum would show a distribution of peaks, where each peak corresponds to an individual polymer chain with a specific degree of polymerization, plus the mass of an ionizing cation (e.g., Na⁺ or K⁺). frontiersin.org The mass difference between adjacent peaks in the main distribution directly corresponds to the mass of the N-Diphenylmethylacrylamide monomer unit. This allows for the unequivocal confirmation of the repeating unit structure. Furthermore, by analyzing the absolute mass of the peaks, the chemical composition of the chain ends (initiator and terminating fragments) can be determined. nih.govnih.gov

Polymer Molecular Weight and Distribution Analysis

The physical and mechanical properties of a polymer are critically dependent on its molecular weight and the breadth of its molecular weight distribution.

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC) with Light Scattering Detection

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight averages and molecular weight distribution of polymers. resolvemass.caresearchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. polyanalytik.com

When coupled with a light scattering detector, such as a multi-angle light scattering (MALS) detector, GPC can provide absolute molecular weight values without the need for column calibration with polymer standards of the same chemical structure. This is particularly useful for novel polymers like poly(N-Diphenylmethylacrylamide) for which specific standards may not be available. The output from a GPC/SEC analysis provides key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which describes the breadth of the molecular weight distribution. resolvemass.calcms.czlcms.cz

Typical Data Obtained from GPC/SEC Analysis

| Parameter | Description | Typical Information Provided |

| Mₙ (Number-Average Molecular Weight) | Total weight of all polymer molecules divided by the total number of molecules. | Influences properties like colligative properties. |

| Mₙ (Weight-Average Molecular Weight) | Average that gives more weight to heavier molecules. | Correlates with properties like melt viscosity and toughness. |

| PDI (Polydispersity Index) | A measure of the broadness of the molecular weight distribution (Mₙ/Mₙ). | A value of 1.0 indicates a monodisperse polymer. Higher values indicate a broader distribution. |

Examination of Polymer Microstructure and Architecture

Beyond the basic chemical structure and molecular weight, the detailed arrangement of monomer units along the polymer chain—its microstructure—plays a crucial role in determining the macroscopic properties of the material.

For poly(N-Diphenylmethylacrylamide), a key aspect of its microstructure is tacticity, which describes the stereochemical arrangement of the bulky diphenylmethylamide side groups along the polymer backbone. The three possible arrangements are:

Isotactic: All side groups are on the same side of the polymer chain.

Syndiotactic: Side groups are on alternating sides of the polymer chain.

Atactic: Side groups are randomly arranged.

The tacticity of a polymer significantly influences its physical properties, such as crystallinity, solubility, and thermal properties. nih.govnih.gov High-resolution NMR spectroscopy, particularly ¹³C NMR, is the primary technique used to determine the tacticity of polymers. The chemical shifts of the backbone carbons, and sometimes the side-chain carbons, are sensitive to the local stereochemical environment. By analyzing the fine structure of these resonance signals, the relative amounts of different stereochemical sequences (dyads, triads, etc.) can be quantified, providing a detailed picture of the polymer's microstructure.

Theoretical and Computational Investigations of N Diphenylmethylacrylamide Systems

Application of Computational Chemistry Methodologies to Polymer Systems

Computational chemistry offers powerful tools for investigating the physicochemical phenomena of polymer systems at a molecular level. mdpi.com For a polymer system based on N-Diphenylmethylacrylamide, these methods can predict molecular behavior and interactions, providing a deep understanding of structure-property relationships. mdpi.com Modern simulation techniques are crucial for analyzing conformational changes, flexibility, and interactions of polymer chains, which are key to developing novel materials with optimized properties. mdpi.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comuni.lu It is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. mdpi.com

For the N-Diphenylmethylacrylamide monomer, DFT calculations would be instrumental in determining its fundamental electronic properties and predicting its reactivity. Key parameters that could be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For sensitizer (B1316253) dyes with similar structures, the LUMO level is crucial for processes like electron injection into semiconductor conduction bands. semanticscholar.org

Electron Density Distribution: DFT can map the electron density to identify regions susceptible to electrophilic or nucleophilic attack. semanticscholar.org For instance, in organic amine molecules, oxygen atoms in carboxylic groups may show lower electron density, facilitating hydrogen bonding. mdpi.com

Reactivity Descriptors: Conceptual DFT provides chemical reactivity parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness, which quantify the molecule's behavior in chemical reactions. semanticscholar.org

These theoretical calculations would provide a foundational understanding of the monomer's stability, its likelihood to polymerize, and the nature of its interactions with other chemical species.

| DFT-Derived Parameter | Significance for N-Diphenylmethylacrylamide |

| HOMO Energy | Indicates the electron-donating ability of the monomer. |

| LUMO Energy | Indicates the electron-accepting ability of the monomer. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the monomer. |

| Electron Density Map | Identifies reactive sites for polymerization and other reactions. |

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion for a system, MD simulations can predict the trajectory of particles over time, offering a view of dynamic processes at the atomic level. mdpi.com

Applying MD simulations to poly(N-Diphenylmethylacrylamide) would allow for the investigation of:

Polymer Chain Conformation: Simulations can reveal how the polymer chains fold and orient themselves in different environments (e.g., in a vacuum, in solution). This is crucial for understanding the macroscopic properties of the material. mdpi.com

Intermolecular Interactions: MD can model the non-covalent interactions between polymer chains and between the polymer and solvent molecules. For instance, simulations on other polyacrylamides have been used to study the formation of hydrogen bonds between polymer molecules, which influences material stability. mdpi.com

Response to External Conditions: The behavior of the polymer under varying conditions, such as temperature or mechanical stress, can be simulated to predict properties like the lower critical solution temperature (LCST), a characteristic feature of some polymers in solution. nih.govresearchgate.net

These simulations provide a bridge between the molecular structure and the macroscopic properties of the resulting polymer material. tue.nl

Modeling of Polymerization Kinetics and Reaction Pathways

The mathematical modeling of polymerization reactions is essential for understanding reaction mechanisms, optimizing process conditions, and controlling the properties of the final polymer. mdpi.com For the free-radical polymerization of N-Diphenylmethylacrylamide, a kinetic model would describe the rates of the fundamental reaction steps: initiation, propagation, termination, and chain transfer. isc.irk.ru

A comprehensive kinetic model for this system would:

Establish Rate Equations: Define mathematical expressions for each elementary reaction step. isc.irk.ru

Incorporate Diffusion-Controlled Effects: In many bulk polymerization processes, reaction rates become limited by the diffusion of reactive species as viscosity increases, an effect known as the "gel effect" or Trommsdorff–Norrish effect. isc.irk.rumdpi.com Kinetic models often use free-volume theory to account for these diffusion limitations. isc.irk.ru

Predict Polymer Properties: The model could predict the evolution of monomer conversion over time and how average molecular weight and molecular weight distribution change as the reaction progresses. isc.irk.rumdpi.com

While specific kinetic parameters for N-Diphenylmethylacrylamide are not available, studies on similar monomers like N-vinylformamide have successfully used such models to match experimental data on conversion and molecular weight development. isc.irk.ru

| Kinetic Modeling Parameter | Description |

| Propagation Rate Coefficient (k_p) | Rate constant for the addition of a monomer to the growing polymer chain. |

| Termination Rate Coefficient (k_t) | Rate constant for the reaction between two growing polymer chains to end polymerization. |

| Initiator Efficiency (f) | Fraction of radicals generated by the initiator that successfully start a polymer chain. |

| Chain Transfer Constants | Rate constants for reactions that terminate a growing chain but initiate a new one. |

Predictive Studies for Polymer Conformations and Intermolecular Interactions

A primary goal of computational polymer science is to predict material properties from first principles. nih.gov By combining DFT and MD simulations, researchers can build predictive models for the behavior of poly(N-Diphenylmethylacrylamide).

Predicting Conformations: All-atom MD simulations can predict the most stable conformations of polymer chains and how they aggregate. nih.gov These simulations can provide guidance in designing polymers with specific self-assembly characteristics.

Predicting Interactions: Computational methods can predict the strength and nature of interactions between the polymer and other molecules, such as solvents or active pharmaceutical ingredients (APIs). nih.govfigshare.com For example, radial distribution functions derived from MD simulations can quantify the interaction strength between a polymer and a drug molecule, helping to optimize polymers for drug delivery applications. nih.govresearchgate.net

Such predictive studies are invaluable for the rational design of new polymer materials, potentially reducing the need for extensive trial-and-error experimentation. tue.nl

Advanced Materials Science Applications and Future Research Directions

Polymeric Materials for Ophthalmic Device Development

The development of advanced ophthalmic devices, such as contact lenses and intraocular lenses, relies on polymers with specific properties like high oxygen permeability, optical clarity, and biocompatibility. Materials like poly(2-hydroxyethyl methacrylate) (pHEMA) and its copolymers with monomers such as N,N-dimethylacrylamide are often explored to enhance these characteristics. nih.govpolysciences.com For instance, the incorporation of N,N-dimethylacrylamide into hydrogel contact lenses has been shown to increase water content and oxygen transmissibility. nih.gov Similarly, thermoresponsive polymers like PNIPAM have been investigated for their potential use as tissue adhesives in ophthalmic surgery, demonstrating a lack of toxicity in animal studies. nih.govresearchgate.net Despite the extensive research into various polymers for ophthalmic applications, there is no available scientific literature detailing the synthesis, properties, or application of N-Diphenylmethylacrylamide for the development of ophthalmic devices.

Integration in Composites and Functional Interfaces Research

Polymer composites are created by combining a polymer matrix with a filler material to achieve enhanced properties, such as improved mechanical strength, conductivity, or biocompatibility. These materials have widespread applications in the biomedical field, including tissue engineering scaffolds, dental resins, and wound dressings. researchgate.netmdpi.comijasret.comnih.gov The development of functional polymer composites often involves tailoring the interface between the polymer and the filler to achieve desired performance. While a vast array of polymers is used in composite materials, there is no available research indicating that N-Diphenylmethylacrylamide has been integrated into such composites or studied for its interfacial properties.

Emerging Applications and Future Trajectories in Material Innovation

The future of material innovation lies in the development of novel functional polymers with unique properties. Research is ongoing to discover and characterize new monomers and polymers for a wide range of applications, from electronics to advanced medical treatments. researchgate.netmdpi.com This includes synthesizing new stimuli-responsive systems and creating more effective and biocompatible materials. At present, the scientific literature provides no indication of emerging applications or future research directions for N-Diphenylmethylacrylamide in material science. The absence of data suggests that its potential in this field has not yet been explored or reported.

Interdisciplinary Research Perspectives

Supramolecular Chemistry Principles in Polymer Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The forces responsible for the spatial organization in these systems are intermolecular forces, also known as non-covalent interactions. In the context of polymer science, these principles are crucial for designing materials with dynamic and responsive properties. The assembly of polymers is not solely dictated by covalent bonds but is significantly influenced by the collective strength of weaker, non-covalent interactions that guide the folding and organization of polymer chains. chemrxiv.orgbohrium.com

Non-covalent interactions are the cornerstone of supramolecular assembly in polymer systems. researchgate.netmdpi.com These interactions, which include hydrogen bonds, π-π stacking, van der Waals forces, and dipole-dipole interactions, are individually weak but collectively powerful in determining the structure and function of polymeric materials. mdpi.com In systems based on N-Diphenylmethylacrylamide, the specific chemical structure of the monomer—featuring a hydrogen-bond-capable amide group and two phenyl rings—provides a clear basis for the action of these forces.

The amide group is a potent site for hydrogen bonding, allowing polymer chains to form well-defined, ordered structures. The two phenyl groups on the nitrogen atom introduce the possibility of π-π stacking interactions, where the aromatic rings of adjacent monomer units align, contributing to the stability and electronic properties of the polymer assembly. nih.gov The interplay of these non-covalent forces can lead to the formation of complex, hierarchical structures with properties that are highly dependent on the surrounding environment.

Table 1: Key Non-Covalent Interactions in Polymer Systems

| Interaction Type | Description | Potential Role in Poly(N-Diphenylmethylacrylamide) |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (N, O, F) and another nearby electronegative atom. | The amide (-CONH-) group in the monomer unit can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to strong inter- and intramolecular associations. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The two phenyl rings on the diphenylmethyl group can stack with those on adjacent monomer units, promoting chain organization and influencing electronic properties. nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The bulky and nonpolar diphenylmethyl group contributes to significant van der Waals interactions, influencing polymer chain packing and density. |

Molecular self-assembly is a process where molecules spontaneously adopt a well-defined arrangement without external guidance. nih.gov In polymer science, this principle is harnessed to create complex nanostructures from the bottom up. Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, are prime candidates for self-assembly. In a selective solvent, these polymers can organize into various morphologies, such as spheres, cylinders, or vesicles. whiterose.ac.uk

The design of synthetic polymers capable of self-assembly relies on precise control over molecular parameters like the balance between hydrophilic and hydrophobic components. nih.gov A hypothetical copolymer incorporating the bulky, hydrophobic N-Diphenylmethylacrylamide monomer with a hydrophilic monomer would be expected to exhibit pronounced self-assembly behavior. The large diphenylmethyl group would drive the aggregation of the hydrophobic domains to minimize contact with a polar solvent like water, leading to the formation of well-defined core-shell nanostructures.

A technique known as polymerization-induced self-assembly (PISA) has become a powerful tool for efficiently fabricating such nanoparticles at high concentrations. nih.gov In a PISA process, a soluble polymer block is chain-extended with a second monomer that becomes insoluble as it polymerizes, triggering in-situ self-assembly. whiterose.ac.uk

Green Chemistry Principles in N-Diphenylmethylacrylamide Synthesis and Processing

Green chemistry is an approach to chemical product design and processing that aims to reduce or eliminate the use and generation of hazardous substances. nih.gov Its principles provide a framework for developing more sustainable chemical syntheses and processes.

The synthesis of N-substituted acrylamides, including N-Diphenylmethylacrylamide, has traditionally involved methods that may not align with green chemistry principles. A common route is the reaction of a primary amine (like diphenylmethylamine) with acryloyl chloride in the presence of a base such as triethylamine (B128534). uobaghdad.edu.iqresearchgate.net While effective, this reaction generates a stoichiometric amount of triethylamine hydrochloride salt as a byproduct, which detracts from its efficiency.

More sustainable approaches focus on minimizing waste and improving reaction efficiency. Modern catalytic methods offer a promising alternative. For instance, a three-component reaction utilizing a Rh(III)-catalyst has been developed for the synthesis of substituted acrylamides under mild conditions, demonstrating broad functional group compatibility. acs.org Another approach involves the derivatization of a pre-existing polymer, such as poly(acrylic acid), with amines using a condensing reagent, which can be performed in aqueous media. semanticscholar.org

Table 2: Comparison of Synthesis Methods for N-Substituted Acrylamides

| Synthesis Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acylation with Acryloyl Chloride mdpi.com | Substituted Aniline (B41778), Acryloyl Chloride, Base (e.g., DIPEA) | Organic Solvent (DCM) | High yields, well-established method. | Generates stoichiometric salt waste, uses chlorinated solvents. |

| Rh(III)-Catalyzed Three-Component Reaction acs.org | Phenoxyacetamide, Bicyclo[1.1.0]butane, Nucleophile | Rh(III) catalyst, mild conditions | High atom economy, proceeds under mild conditions, broad substrate scope. | Requires a specialized catalyst and starting materials. |

| Derivatization of Poly(acrylic acid) semanticscholar.org | Poly(acrylic acid), Amine, Condensing Reagent (DMTMM) | Aqueous or organic solvent | Can be performed in water, avoids handling acryloyl chloride. | Modifies a pre-formed polymer rather than synthesizing a monomer. |

The choice of solvent is a critical factor in the environmental impact of a polymerization process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. For the polymerization of acrylamide-based monomers, water is an excellent choice as it is non-toxic, non-flammable, and readily available. mdpi.com Many acrylamide (B121943) monomers exhibit good solubility in water, making aqueous polymerization a viable and green option. fujifilm.com

When organic solvents are necessary, the focus shifts to those with a better environmental profile. For instance, acetone-water mixtures have been used for the precipitation polymerization of acrylamide, yielding a powdered polymer product that is easy to handle. google.com The solvent choice can also significantly influence the polymerization kinetics and the properties of the resulting polymer. Studies on the copolymerization of acrylamide have shown that solvents like dioxane and ethanol (B145695) can affect the reactivity of the monomer and the composition of the final copolymer. researchgate.net

The most fundamental principle of green chemistry is the prevention of waste. nih.gov Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction in this regard. rsc.org It calculates the proportion of reactant atoms that are incorporated into the final desired product, with the remainder being lost as byproducts. jocpr.com

Reactions with high atom economy are inherently more sustainable as they maximize the conversion of raw materials into the product, thus minimizing waste. Addition and rearrangement reactions are ideal, often achieving 100% atom economy. In contrast, substitution and elimination reactions typically have lower atom economies due to the formation of stoichiometric byproducts.

For the synthesis of N-Diphenylmethylacrylamide via the reaction of diphenylmethylamine with acryloyl chloride, the atom economy is calculated as follows:

Reactants: Diphenylmethylamine (C₁₃H₁₃N, MW: 183.25) + Acryloyl chloride (C₃H₃ClO, MW: 90.51)

Product: N-Diphenylmethylacrylamide (C₁₆H₁₅NO, MW: 237.30)

Byproduct: Hydrogen Chloride (HCl, MW: 36.46) - (This is neutralized by a base, e.g., Triethylamine, to form a salt, but for the core reaction, HCl is the byproduct).

Theoretical Atom Economy = (MW of Product / Sum of MW of Reactants) x 100 = (237.30 / (183.25 + 90.51)) x 100 = (237.30 / 273.76) x 100 ≈ 86.7%

Catalyst and Ligand Design in N-Diphenylmethylacrylamide-Related Reactions

The synthesis of N-substituted amides, such as N-Diphenylmethylacrylamide, is a cornerstone of modern organic chemistry, with profound implications for materials science, medicinal chemistry, and beyond. The efficiency and selectivity of these synthetic routes are critically dependent on the design of sophisticated catalyst and ligand systems. This section delves into two pivotal areas of catalyst and ligand design that are highly relevant to the synthesis of N-Diphenylmethylacrylamide and related amide structures: the application of N-Heterocyclic Carbenes (NHCs) as ligands and the broader landscape of palladium-catalyzed reactions for amide synthesis.

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the steric bulk that can be readily tuned. nih.gov These characteristics make them exceptionally effective in stabilizing metal centers and promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination, which are crucial for the formation of carbon-nitrogen bonds in amide synthesis. nih.gov

The strong σ-donating ability of NHCs enhances the electron density at the metal center, which facilitates the oxidative addition of substrates like aryl halides. nih.gov Furthermore, the steric hindrance provided by the bulky substituents on the NHC ligand can accelerate the final reductive elimination step, leading to faster product formation and regeneration of the active catalyst. nih.gov The robustness of the metal-NHC bond also contributes to the high stability of these catalysts, even under demanding reaction conditions. nih.gov

The versatility of NHC ligands is showcased in the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.gov The use of well-defined Pd(II)-NHC precatalysts has enabled the cross-coupling of a wide array of amides and esters through the selective cleavage of the N-C or O-C bond. nih.gov These reactions provide a direct and versatile route to complex amides that would be difficult to synthesize using traditional methods. nih.gov

The performance of Pd-NHC catalysts can be significantly influenced by the specific structure of the NHC ligand. For instance, in the transamidation of amides, a comparative study of various Pd(II)-NHC precatalysts revealed that the nature of the NHC scaffold and the "throw-away" ancillary ligands play a crucial role in catalytic efficiency. rsc.org The following table illustrates the performance of different Pd(II)-NHC precatalysts in the cross-coupling of N-(4-methoxyphenyl)pivalamide with 4-isopropylaniline, highlighting the impact of ligand structure on product yield.

Table 1: Evaluation of Pd(II)-NHC Precatalysts in a Model Transamidation Reaction

| Precatalyst | NHC Ligand | Ancillary Ligand | Yield (%) |

|---|---|---|---|

| [Pd(IPr)(cin)Cl] | IPr | Cinnamyl | 96 |

| [Pd(IPr*)(cin)Cl] | IPr* | Cinnamyl | 60 |

| [Pd(SIPr)(cin)Cl] | SIPr | Cinnamyl | 85 |

| [Pd(IPr)(allyl)Cl] | IPr | Allyl | 95 |

| [Pd(IMes)(allyl)Cl] | IMes | Allyl | 94 |

| [Pd(IPr)Cl₂]₂ | IPr | - | 82 |

| [Pd(SIPr)Cl₂]₂ | SIPr | - | 75 |

Reaction conditions: Amide (1.0 equiv), aniline (2.0 equiv), [Pd] (3.0 mol%), K₂CO₃ (3.0 equiv), DME (0.25 M), 110 °C, 15 h. Data sourced from a study on Buchwald-Hartwig cross-coupling of amides. rsc.org

This data underscores that subtle changes in the steric and electronic properties of the NHC ligand can lead to significant differences in catalytic activity. For example, the bulkier IPr* ligand resulted in a lower yield compared to the IPr ligand in this specific reaction. rsc.org

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-C and C-N bonds, making them highly relevant for the synthesis of a wide range of amides. nih.gov The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of arylamines and related compounds. wiley.com

This reaction typically involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. syr.edu The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amide and regenerate the Pd(0) catalyst. syr.edu

The choice of ligand is critical to the success of these reactions. Early systems often utilized phosphine (B1218219) ligands, but the advent of NHC ligands has significantly expanded the scope and efficiency of palladium-catalyzed amidation. nih.govwiley.com Well-defined Pd-NHC precatalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type, have demonstrated high activity in the amination of challenging substrates like aryl chlorides. nih.gov

A variety of palladium sources and ligands can be employed, each with its own advantages depending on the specific substrates and desired reaction conditions. The following table provides a general overview of common components in palladium-catalyzed amination reactions.

Table 2: Common Components in Palladium-Catalyzed Amidation Reactions

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, [Pd(NHC)(allyl)Cl] | Provides the active palladium catalyst |

| Ligand | Phosphines (e.g., XPhos), N-Heterocyclic Carbenes (e.g., IPr, SIPr) | Stabilizes the palladium center and modulates its reactivity |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Facilitates the deprotonation of the amine nucleophile |

| Solvent | Toluene, Dioxane, THF, DME | Provides the reaction medium |

| Aryl Halide/Pseudohalide | Aryl chlorides, bromides, iodides, triflates | The electrophilic coupling partner |

| Amine/Amide | Primary amines, secondary amines, amides | The nucleophilic coupling partner |

Recent advancements have also focused on developing more sustainable and practical protocols. This includes the use of greener solvents, lower catalyst loadings, and milder reaction conditions. For instance, palladium-catalyzed aminations have been successfully performed in aqueous micellar solutions, offering an environmentally benign alternative to traditional organic solvents.

Furthermore, the scope of palladium-catalyzed amidation has been extended to include carbon monoxide-free aminocarbonylation reactions. organic-chemistry.org These methods utilize alternative carbonyl sources to synthesize amides from aryl halides, avoiding the use of toxic carbon monoxide gas. organic-chemistry.org

Q & A

Q. What are the standard synthetic routes for preparing N-Diphenylmethylacrylamide, and how are intermediates characterized?

N-Diphenylmethylacrylamide is typically synthesized via the acrylation of diphenylmethylamine using acryloyl chloride in anhydrous conditions. Key intermediates are purified via column chromatography and characterized using NMR and LC-MS (ESI) to confirm structural integrity. For example, analogous acrylamide derivatives in related studies show distinct NMR signals for aromatic protons (6.5–7.5 ppm) and acrylamide carbonyl groups (~165–170 ppm) . LC-MS data (e.g., molecular ion peaks matching calculated masses) are critical for verifying purity .

Q. What safety protocols are essential when handling N-Diphenylmethylacrylamide in laboratory settings?

Safety measures include using fume hoods, nitrile gloves, and protective eyewear to avoid inhalation, skin contact, or eye exposure. The compound may cause sensitization, and spills should be neutralized with inert adsorbents. Emergency procedures involve rinsing affected areas with water and seeking medical attention if symptoms persist .

Q. Which analytical techniques are most reliable for confirming the purity of N-Diphenylmethylacrylamide?

High-resolution NMR and LC-MS (ESI) are primary methods. NMR identifies functional groups (e.g., acrylamide double bonds at ~5.5–6.5 ppm), while LC-MS quantifies purity by detecting molecular ion peaks (e.g., [M+H] at m/z 238.3 for CHNO) and residual solvents. Chromatographic retention times and UV/Vis spectra further validate structural consistency .

Q. How does the solubility profile of N-Diphenylmethylacrylamide influence its use in polymerization reactions?

The compound is soluble in polar aprotic solvents (e.g., DMF, THF) but insoluble in water. This property facilitates its incorporation into hydrophobic polymer matrices. Solvent choice directly impacts reaction kinetics and monomer distribution during copolymerization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in N-Diphenylmethylacrylamide synthesis?

Byproducts such as unreacted diphenylmethylamine or oligomers arise from incomplete acrylation or side reactions. Optimization involves:

- Stoichiometric control : Maintaining a 1:1.2 molar ratio of acryloyl chloride to amine to ensure excess acylating agent.

- Temperature modulation : Conducting reactions at 0–5°C to suppress thermal degradation.

- Catalyst use : Adding triethylamine to scavenge HCl and accelerate acrylation . Post-synthesis, flash chromatography with gradient elution (hexane/ethyl acetate) isolates the pure product .

Q. What mechanistic insights explain the reactivity of N-Diphenylmethylacrylamide in radical polymerization?

The acrylamide double bond undergoes radical-initiated chain-growth polymerization. Electron-withdrawing diphenylmethyl groups stabilize the propagating radical, enhancing reactivity. Kinetic studies show a correlation between monomer concentration (e.g., 3–5% w/v) and polymer molecular weight, with higher concentrations favoring increased chain length but risking cross-linking .

Q. How do structural modifications of N-Diphenylmethylacrylamide affect its performance in ophthalmic polymer applications?

The diphenylmethyl group enhances hydrophobicity, improving compatibility with silicone-based intraocular lenses. Comparative studies with analogous monomers (e.g., N-(3-Aminopropyl)methacrylamide) reveal that bulky substituents reduce water uptake in polymers, critical for maintaining optical clarity and mechanical stability .

Q. What strategies resolve discrepancies in reported polymerization rates of N-Diphenylmethylacrylamide across studies?

Variability arises from differences in initiator type (e.g., AIBN vs. V-70), solvent polarity, and oxygen inhibition. Reproducible protocols require:

Q. How can impurities in N-Diphenylmethylacrylamide be quantified and mitigated during scale-up?

Residual solvents (e.g., THF) and unreacted monomers are quantified via GC-MS. Process improvements include:

Q. What role does N-Diphenylmethylacrylamide play in designing stimuli-responsive hydrogels?

The monomer’s hydrophobic groups enable temperature- or pH-responsive behavior in copolymers. For instance, poly(N-Diphenylmethylacrylamide-co-NIPAM) exhibits lower critical solution temperature (LCST) tunability, with diphenylmethyl content inversely correlating with transition temperature. Applications include drug delivery systems requiring controlled release kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.